molecular formula C8H14N4O2 B056287 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 125092-42-4

6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B056287
M. Wt: 198.22 g/mol
InChI Key: PXXPWRGFQVGQAZ-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione, also known as 6-AMPP-2,4-dione, is a small molecule heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of the popular pyrimidine family of compounds and is composed of a nitrogen-containing six-membered ring, a methyl group, and a propylamino group. 6-AMPP-2,4-dione has been extensively studied in the fields of biochemistry and physiology, and has been found to possess a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 6-AMPP-2,4-dione, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, it will list possible future directions for research in this area.

Scientific Research Applications

  • Synthesis of Pyrimido[4,5-b]azepine Derivatives : A study explored the thermal ene reaction of 6-(alk-2-enylamino)-1,3-dimethyl-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones, leading to pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).

  • Reaction with α-Amino Acid Derivatives : Another study by the same group reported the reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives, leading to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).

  • Synthesis of Arylaminopyrimidinediones : Research on the synthesis of 6-arylamino-5,5-diethyl-3H,5H-pyrimidine-2,4-diones from corresponding 6-thioxo and 6-amino derivatives was presented, highlighting methods for creating these compounds and their ionization constants (Goncharenko et al., 1983).

  • Construction of Pyrimido[4,5-d]pyrimidones : A study demonstrated the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes to produce pyrimido[4,5-d]pyrimidin-2,4-diones, offering insights into the synthesis of these compounds (Hamama et al., 2012).

  • Synthesis of Antithrombotic Compounds : A representative study synthesized new antithrombotic compounds, including 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-diones, from enamine derivatives (Furrer et al., 1994).

  • Pyrrolopyrimidines Synthesis : The reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones was studied, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones (Tsupak et al., 2003).

  • Urease Inhibition Studies : Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives showed potential urease inhibition activity, highlighting their possible use in medicinal applications (Rauf et al., 2010).

  • Supramolecular Assemblies : A study synthesized novel pyrimidine derivatives and investigated them as suitable ligands for co-crystallization with diaza-18-crown-6, leading to the formation of hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

properties

IUPAC Name

6-amino-1-methyl-5-(propylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXPWRGFQVGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(N(C(=O)NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559939
Record name 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione

CAS RN

125092-42-4
Record name 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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